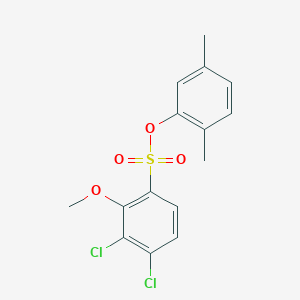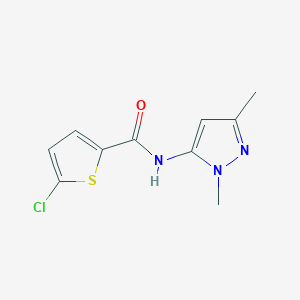![molecular formula C18H21ClN4O3S B6419111 3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide CAS No. 946201-13-4](/img/structure/B6419111.png)
3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide, also known as CP-25, is an organic molecule that has recently gained attention for its potential applications in various fields of science. CP-25 is a sulfonamide derivative of 3-chloro-N-benzamide, which is an important intermediate for the synthesis of several pharmaceuticals. CP-25 has been studied for its potential use as an antifungal, antibacterial, and antiviral agent. Additionally, CP-25 has been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer’s disease, and other diseases.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has been studied for its potential use in a variety of scientific research applications. For example, this compound has been studied for its potential use as an antifungal, antibacterial, and antiviral agent. Additionally, this compound has been studied for its potential use as a therapeutic agent for the treatment of cancer, Alzheimer’s disease, and other diseases.
Mecanismo De Acción
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra . The molecular interactions of these compounds in docking studies reveal their suitability for further development .
Biochemical Pathways
Related compounds have been shown to exhibit anti-tubercular activity, suggesting that they may interfere with the biochemical pathways of mycobacterium tuberculosis .
Result of Action
Related compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra . These compounds were found to be non-toxic to human cells .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has several advantages and limitations for use in laboratory experiments. One advantage of this compound is its low toxicity, which makes it a safe and effective agent for use in laboratory experiments. Additionally, this compound is relatively inexpensive and easy to obtain. However, one limitation of this compound is that its mechanism of action is not yet fully understood, which can make it difficult to use in certain experiments.
Direcciones Futuras
The potential applications of 3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide are still being explored. Future research could focus on further elucidating the mechanism of action of this compound and exploring its potential use in other areas such as drug delivery systems and as an adjuvant for vaccine development. Additionally, researchers could investigate the potential synergistic effects of this compound when combined with other therapeutic agents. Finally, further research could be conducted to investigate the potential toxicological effects of this compound.
Métodos De Síntesis
3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide can be synthesized using a two-step process. First, 3-chloro-N-benzamide is reacted with 4-piperazin-1-yl-2-pyridine sulfonamide in the presence of a base catalyst. This reaction results in the formation of the desired product, this compound. Second, the product is purified by recrystallization from a solvent such as ethanol or methanol.
Propiedades
IUPAC Name |
3-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c19-16-5-3-4-15(14-16)18(24)21-8-13-27(25,26)23-11-9-22(10-12-23)17-6-1-2-7-20-17/h1-7,14H,8-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVSEQLAZUCJLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetamide](/img/structure/B6419039.png)
![1-(4-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B6419046.png)

![4-chloro-N-[1-(4-chlorobenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B6419051.png)
![2-{3-methyl-8-[(2-methylphenyl)amino]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419057.png)
![2-{8-[(3-chlorophenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419068.png)
![2-{8-[(5-chloro-2-methylphenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419074.png)
![2-{8-[(3-chloro-4-methoxyphenyl)amino]-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419082.png)

![4-methoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide](/img/structure/B6419102.png)
![2-{3-methyl-2,6-dioxo-8-[(2-phenylethyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid](/img/structure/B6419109.png)
![2-phenoxy-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6419114.png)
![2-(4-fluorophenoxy)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6419120.png)
![2-(4-methoxyphenyl)-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)acetamide](/img/structure/B6419126.png)